Cas no 70158-59-7 (2,5-Dichloro-3-(trifluoromethyl)pyridine)
2,5-Dichloro-3-(trifluoromethyl)pyridine Chemical and Physical Properties
Names and Identifiers
-
- 2,5-Dichloro-3-(trifluoromethyl)pyridine
- 2,5-dichloro-3-trifluoromethylpyridine
- CZVBTOGZRGRJSC-UHFFFAOYSA-N
- PC6960
- STL554904
- BBL101108
- SBB095179
- 0870AC
- RP12491
- FCH1326113
- 3,6-dichloro-5-trifluoromethylpyridine
- AX8196659
- ST24027338
- Pyridine, 2,5-dichloro-3-(trifluoromethyl)-
- AC-29079
- SCHEMBL2366596
- SY101460
- FT-0651658
- C6H2Cl2F3N
- EN300-117172
- MFCD00042244
- AKOS005073012
- CS-0019288
- 70158-59-7
- N12513
- HD-0213
- DTXSID50453042
- 2 pound not5-Dichloro-3-(trifluoromethyl)pyridine
- A836790
- DB-023649
- DB-074266
-
- MDL: MFCD00042244
- Inchi: 1S/C6H2Cl2F3N/c7-3-1-4(6(9,10)11)5(8)12-2-3/h1-2H
- InChI Key: CZVBTOGZRGRJSC-UHFFFAOYSA-N
- SMILES: ClC1C(=CC(=CN=1)Cl)C(F)(F)F
Computed Properties
- Exact Mass: 214.95200
- Monoisotopic Mass: 214.9516389g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 161
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12.9
- XLogP3: 3.3
Experimental Properties
- Density: 1.542
- Melting Point: 80-82/26mm°
- Boiling Point: 193 ºC
- Flash Point: 71 ºC
- PSA: 12.89000
- LogP: 3.40720
2,5-Dichloro-3-(trifluoromethyl)pyridine Security Information
- Hazard Statement: Irritant
-
Hazardous Material Identification:
- HazardClass:IRRITANT
2,5-Dichloro-3-(trifluoromethyl)pyridine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,5-Dichloro-3-(trifluoromethyl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 048523-5g |
2,5-Dichloro-3-(trifluoromethyl)pyridine, >97% |
70158-59-7 | >97% | 5g |
$665.00 | 2021-06-26 | |
| Matrix Scientific | 048523-500mg |
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| Matrix Scientific | 048523-1g |
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| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JH880-250mg |
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| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JH880-1g |
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| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JH880-100mg |
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| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D845266-250mg |
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| Chemenu | CM173809-1g |
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| Chemenu | CM173809-5g |
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70158-59-7 | 97% | 5g |
$410 | 2021-08-05 | |
| TRC | D435353-50mg |
2,5-Dichloro-3-(trifluoromethyl)pyridine |
70158-59-7 | 50mg |
$ 50.00 | 2022-06-05 |
2,5-Dichloro-3-(trifluoromethyl)pyridine Suppliers
2,5-Dichloro-3-(trifluoromethyl)pyridine Related Literature
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on 2,5-Dichloro-3-(trifluoromethyl)pyridine
Introduction to 2,5-Dichloro-3-(trifluoromethyl)pyridine (CAS No. 70158-59-7)
2,5-Dichloro-3-(trifluoromethyl)pyridine, identified by its CAS number 70158-59-7, is a highly versatile heterocyclic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine family, characterized by a nitrogen-containing aromatic ring, which makes it a valuable scaffold for the synthesis of various biologically active molecules. The presence of multiple halogen atoms and a trifluoromethyl group enhances its reactivity and functionality, making it a crucial intermediate in the development of novel chemical entities.
The structural features of 2,5-Dichloro-3-(trifluoromethyl)pyridine contribute to its broad applicability. The chlorine atoms at the 2- and 5-positions introduce electrophilic centers, facilitating nucleophilic substitution reactions, while the trifluoromethyl group at the 3-position imparts lipophilicity and metabolic stability. These attributes make it an ideal candidate for further functionalization, enabling the synthesis of complex molecules with tailored properties.
In recent years, 2,5-Dichloro-3-(trifluoromethyl)pyridine has been extensively studied for its role in pharmaceutical development. Its derivatives have shown promise in various therapeutic areas, including oncology, inflammation, and infectious diseases. The compound's ability to serve as a building block for more intricate structures has been leveraged in the design of small-molecule inhibitors targeting specific biological pathways. For instance, researchers have explored its use in creating kinase inhibitors, which are critical in cancer therapy due to their ability to disrupt aberrant signaling pathways in tumor cells.
One of the most compelling aspects of 2,5-Dichloro-3-(trifluoromethyl)pyridine is its utility in agrochemical applications. The halogenated pyridine core is a common motif in pesticides and herbicides, where it contributes to both efficacy and environmental persistence. Recent studies have highlighted its role in developing next-generation crop protection agents that offer improved selectivity and reduced toxicity profiles. The trifluoromethyl group, in particular, has been shown to enhance the bioactivity of agrochemicals by increasing their binding affinity to biological targets.
The synthesis of 2,5-Dichloro-3-(trifluoromethyl)pyridine typically involves multi-step organic reactions starting from readily available pyridine precursors. Advanced synthetic methodologies have been developed to optimize yield and purity, ensuring that researchers have access to high-quality material for their studies. Techniques such as cross-coupling reactions, halogenation processes, and fluorination strategies are commonly employed to construct the desired molecular framework efficiently.
The pharmacological potential of derivatives of 2,5-Dichloro-3-(trifluoromethyl)pyridine has been further explored through computational modeling and high-throughput screening. These approaches have allowed scientists to identify novel lead compounds with enhanced pharmacokinetic properties. For example, virtual screening campaigns have identified candidates with improved solubility and reduced off-target effects, which are critical factors in drug development.
Moreover, the environmental impact of using 2,5-Dichloro-3-(trifluoromethyl)pyridine as an intermediate has been a point of interest. While halogenated compounds can pose challenges in terms of persistence and bioaccumulation, modern synthetic strategies aim to minimize these concerns by designing intermediates that degrade into less harmful byproducts. Green chemistry principles are being increasingly applied to develop more sustainable routes for producing this compound.
The role of 2,5-Dichloro-3-(trifluoromethyl)pyridine in material science is also emerging as an area of interest. Its unique electronic properties make it a candidate for use in organic electronics and advanced materials. Researchers are investigating its potential as a component in conductive polymers and light-emitting diodes (LEDs), where its electron-withdrawing groups can modulate charge transport properties.
In conclusion,2,5-Dichloro-3-(trifluoromethyl)pyridine (CAS No. 70158-59-7) is a multifaceted compound with significant implications across multiple scientific disciplines. Its structural versatility and reactivity make it an indispensable tool for synthetic chemists working on pharmaceuticals and agrochemicals. As research continues to uncover new applications for this molecule,2,5-Dichloro-3-(trifluoromethyl)pyridine is poised to remain at the forefront of chemical innovation.
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